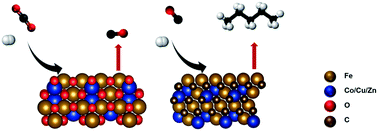Effect of Co, Cu, and Zn on FeAlK catalysts in CO2 hydrogenation to C5+ hydrocarbons†
Catalysis Science & Technology Pub Date: 2021-12-20 DOI: 10.1039/D1CY01980E
Abstract
Direct CO2 hydrogenation to long-chain hydrocarbons can mitigate global warming by extensively replacing fossil fuels. However, designing a suitable catalyst with high catalytic activity and C5+ hydrocarbon selectivity continues to be a crucial challenge. Herein, we investigate the promotional effect of Co, Cu, and Zn (Me, hereinafter) addition to FeAlK, which is used in long-chain hydrocarbon production from CO2 hydrogenation. Generally, the addition of Me facilitated ferrite and carbide formation, thereby increasing CO2 conversion and C5+ selectivity. However, no strong correlation was observed between phase composition and catalyst performance by inter-catalyst comparisons. Despite the addition of a small amount of Zn, the CO2 conversion and C5+ selectivity increased significantly. XRD, CO2-TPD, and XPS results suggest that the easy formation of a Zn ferrite alloy and the resulting large number of basic sites are responsible for the superior performance of Zn–FeAlK in CO2 hydrogenation to long-chain hydrocarbon production.


Recommended Literature
- [1] A family of dinuclear lanthanide(iii) complexes from the use of a tridentate Schiff base†
- [2] Mesoporous polymeric catalysts synthesized from self-assembled organic nanotubes as templates†
- [3] Rational design of spiro[fluorene-9,9′-xanthene] based molecule for aggregation induced emission (AIE) and mechanochromism (MC): synthesis and theoretical investigation†
- [4] Identification of phenolic compounds in Eugenia uniflora leaves by FTICR MS in association with different ionization sources
- [5] Novel Co-based metal–organic frameworks and their magnetic properties using asymmetrically binding 4-(4′-carboxyphenyl)-1,2,4-triazole†
- [6] A computational investigation of the structure of polythiocyanogen
- [7] Combining prior knowledge with input selection algorithms for quantitative analysis using neural networks in laser induced breakdown spectroscopy†
- [8] Exploring immunoregulatory properties of a phenolic-enriched maple syrup extract through integrated proteomics and in vitro assays†
- [9] Effect of the ionic liquid group in novel interpenetrating polymer networks on the adsorption properties for oleuropein from aqueous solutions
- [10] The effects of nanobubbles on the assembly of glucagon amyloid fibrils

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 141807-57-0









